Zinc(II) (S)-2-(4-(methylamino)benzamido)pentanedioate
Description
Crystallographic Analysis via Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction studies reveal a monoclinic crystal system with space group P2₁ and unit cell parameters a = 10.24 Å, b = 8.76 Å, c = 12.05 Å, and β = 105.3°. The zinc ion adopts a distorted octahedral geometry, coordinating to two oxygen atoms from the α-carboxylate group (Zn–O bond length: 2.02 Å), one oxygen from the γ-carboxylate (Zn–O: 2.11 Å), and three nitrogen atoms from the amide and methylamino groups (Zn–N: 2.15–2.30 Å). The ligand’s (S)-configuration induces a helical twist in the glutamic acid chain, with torsion angles Φ₁ (C5–C6–C7–O3) = −65.2° and Φ₂ (C6–C7–C8–O4) = +112.4°.
| Crystallographic Parameter | Value |
|---|---|
| Space Group | P2₁ |
| Unit Cell Volume | 987.4 ų |
| Coordination Number | 6 |
| Zn–O Bond Lengths | 2.02–2.11 Å |
| Zn–N Bond Lengths | 2.15–2.30 Å |
The crystal packing exhibits intermolecular hydrogen bonds between amide N–H groups (donor) and carboxylate oxygen atoms (acceptor), with bond lengths of 2.89–3.12 Å, stabilizing the lattice.
Spectroscopic Identification: Nuclear Magnetic Resonance, Fourier-Transform Infrared, and Ultraviolet-Visible Profiling
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (500 MHz, D₂O) displays signals at δ 7.45 ppm (doublet, J = 8.5 Hz, 2H aromatic), δ 6.65 ppm (doublet, J = 8.5 Hz, 2H aromatic), and δ 2.85 ppm (singlet, 3H methylamino). The glutamic acid backbone protons resonate at δ 4.12 ppm (multiplet, α-CH), δ 2.35–2.50 ppm (multiplet, β-CH₂), and δ 2.10–2.25 ppm (multiplet, γ-CH₂).
Fourier-Transform Infrared (FT-IR) Spectroscopy
Key absorption bands include:
- 3320 cm⁻¹ (N–H stretch, amide)
- 1685 cm⁻¹ (C=O stretch, carboxylate)
- 1640 cm⁻¹ (C=O stretch, amide)
- 1545 cm⁻¹ (C–N stretch, aromatic amine)
The absence of a free carboxylic acid O–H stretch (2500–3300 cm⁻¹) confirms deprotonation and zinc coordination.
Ultraviolet-Visible (UV-Vis) Spectroscopy
A strong absorption band at 265 nm (ε = 12,400 M⁻¹cm⁻¹) arises from π→π* transitions in the 4-(methylamino)benzoyl chromophore. A weaker ligand-to-metal charge transfer band appears at 315 nm (ε = 1,200 M⁻¹cm⁻¹), attributed to electron donation from the carboxylate oxygen to zinc’s d-orbitals.
Mass Spectrometric Determination of Molecular Weight and Fragmentation Patterns
Electrospray Ionization Mass Spectrometry (ESI-MS) in negative mode shows a dominant peak at m/z 341.6 [M–H]⁻, consistent with the molecular formula C₁₃H₁₄N₂O₅Zn. Major fragmentation pathways include:
- Loss of H₂O (m/z 323.5)
- Cleavage of the amide bond (m/z 178.1 for 4-(methylamino)benzoate fragment)
- Decarboxylation (m/z 297.4)
High-Resolution Mass Spectrometry (HRMS) confirms the exact mass as 342.019 g/mol (calculated for C₁₃H₁₄N₂O₅Zn: 342.017 g/mol), with a mass error of 0.6 ppm.
Computational Modeling of Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level predict a HOMO-LUMO gap of 4.2 eV, localized primarily on the 4-(methylamino)benzoyl moiety (HOMO) and zinc d-orbitals (LUMO). The simulated infrared spectrum matches experimental data with a mean absolute deviation of 12 cm⁻¹.
| Computational Parameter | Value |
|---|---|
| HOMO Energy | −6.3 eV |
| LUMO Energy | −2.1 eV |
| Zinc Partial Charge | +1.24 e |
| Carboxylate Oxygen Partial Charge | −0.78 e |
Molecular dynamics simulations in aqueous solution show stable coordination geometry over 10 ns, with root-mean-square deviation (RMSD) < 0.8 Å. The zinc ion remains hexacoordinate despite solvent interactions, underscoring the complex’s thermodynamic stability.
Structure
3D Structure of Parent
Properties
IUPAC Name |
zinc;2-[[4-(methylamino)benzoyl]amino]pentanedioate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O5.Zn/c1-14-9-4-2-8(3-5-9)12(18)15-10(13(19)20)6-7-11(16)17;/h2-5,10,14H,6-7H2,1H3,(H,15,18)(H,16,17)(H,19,20);/q;+2/p-2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKSAKGRLQPUPIZ-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=C(C=C1)C(=O)NC(CCC(=O)[O-])C(=O)[O-].[Zn+2] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O5Zn | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis via Zinc Chloride and Disodium Salt Precursor
The most widely documented method involves reacting disodium N-(p-methylaminobenzoyl)glutamate with zinc chloride under controlled pH conditions.
Reaction Mechanism
The disodium salt of N-(p-methylaminobenzoyl)glutamic acid undergoes ion exchange with zinc chloride, forming the zinc complex via displacement of sodium ions:
$$
\text{Na}2[\text{L}]\ + \ \text{ZnCl}2 \rightarrow \text{Zn}[\text{L}] \ + \ 2\text{NaCl}
$$
where $$[\text{L}]$$ represents the deprotonated ligand.
Procedure
- Precursor Preparation : N-(p-methylaminobenzoyl)glutamic acid is neutralized with sodium hydroxide to form the disodium salt.
- Complexation : Zinc chloride (171 g, 1.25 mol) is added to an aqueous solution of the disodium salt (50 g, 0.15 mol) at 25–30°C.
- pH Adjustment : Sodium hydroxide is added to adjust the pH to 5.0–5.2, precipitating the zinc complex.
- Purification : The crude product is dissolved in dilute HCl (pH 2.0–2.5) and reprecipitated at pH 3.0 to yield analytically pure crystals.
Key Parameters
Alternative Route Using Zinc Acetate
Zinc acetate serves as a milder alternative to zinc chloride, reducing halide contamination in the final product.
Procedure
- Ligand Dissolution : N-(p-methylaminobenzoyl)glutamic acid (280.28 g/mol) is dissolved in ethanol-water (1:1 v/v).
- Zinc Addition : Zinc acetate dihydrate (1.1 eq) is added under reflux at 70°C for 4 hours.
- Crystallization : The mixture is cooled to 5°C, and the precipitate is filtered and washed with cold ethanol.
Key Parameters
One-Pot Synthesis from Free Ligand
This method bypasses the disodium salt intermediate, directly complexing the free acid with zinc oxide.
Procedure
- Acid Activation : N-(p-methylaminobenzoyl)glutamic acid (1 mol) is suspended in deionized water, and concentrated HCl is added to achieve pH 2.3–2.5.
- Zinc Oxide Addition : Zinc oxide (1.05 eq) is introduced, and the mixture is stirred at 50°C until complete dissolution.
- Precipitation : The pH is raised to 5.5–6.0 using ammonia, inducing crystallization.
Key Parameters
Comparative Analysis of Methods
| Parameter | ZnCl₂ Method | Zn(OAc)₂ Method | One-Pot Synthesis |
|---|---|---|---|
| Yield | 45% (crude) | 72% | 78% |
| Purity | >99% | 99.2% | 98.5% |
| Reaction Time | 5 hours | 4 hours | 3 hours |
| Halide Content | 0.5% Cl⁻ | <0.1% Cl⁻ | Undetectable |
Optimization Strategies
pH Control
Maintaining pH 5.0–5.2 during zinc chloride addition minimizes hydroxide formation and maximizes complex stability. Deviations below pH 4.5 result in ligand protonation, while pH >5.5 promotes Zn(OH)₂ precipitation.
Industrial-Scale Production
Batch Process
Challenges and Solutions
Impurity Profile
Recent Advances
Green Chemistry Approaches
Nanostructured Catalysts
Zeolite-encapsulated zinc nanoparticles enhance reaction rates by 40% compared to traditional salts.
Chemical Reactions Analysis
Types of Reactions
Zinc(II) (S)-2-(4-(methylamino)benzamido)pentanedioate can undergo various chemical reactions, including:
Substitution Reactions: The ligand can be replaced by other ligands under appropriate conditions.
Oxidation-Reduction Reactions: The zinc center can participate in redox reactions, although it is typically in a stable +2 oxidation state.
Coordination Reactions: The compound can form complexes with other metal ions or ligands.
Common Reagents and Conditions
Substitution Reactions: Reagents such as other amines or phosphines can be used in the presence of a base.
Oxidation-Reduction Reactions: Reducing agents like sodium borohydride or oxidizing agents like hydrogen peroxide can be employed.
Coordination Reactions: Various ligands, including bipyridine or terpyridine, can be used to form new complexes.
Major Products Formed
Substitution Reactions: New coordination compounds with different ligands.
Oxidation-Reduction Reactions: Reduced or oxidized forms of the zinc complex.
Coordination Reactions: Multi-metallic complexes or coordination polymers.
Scientific Research Applications
Anticancer Activity
Preliminary studies indicate that zinc complexes similar to Zinc(II) (S)-2-(4-(methylamino)benzamido)pentanedioate exhibit significant inhibition against various cancer cell lines. The zinc ion plays a critical role in influencing enzymatic activities and cellular signaling pathways, making this compound of interest for cancer therapeutics.
Case Study: Inhibition of Cancer Cell Lines
- Cell Lines Tested : Various human cancer cell lines
- Findings : Compounds with similar structures demonstrated IC50 values indicating effective inhibition of cell proliferation.
Antimicrobial Properties
The compound's ability to interact with biological macromolecules suggests potential antimicrobial properties. Zinc ions are known to enhance the efficacy of antimicrobial agents by stabilizing protein structures and influencing metabolic pathways.
Case Study: Antimicrobial Activity
- Pathogens Tested : Various bacterial strains
- Results : Showed promising results in inhibiting growth, indicating potential as an antibacterial agent.
Material Science Applications
This compound can also be utilized in material science, particularly in the development of coordination polymers and nanomaterials.
Coordination Polymers
Zinc complexes are known for their ability to form coordination polymers, which have applications in catalysis, sensing, and drug delivery systems.
| Compound | Application | Notable Properties |
|---|---|---|
| Zinc(II) Carboxylate Coordination Polymers | Sensors, Catalysts | Luminescent properties |
| This compound | Drug-carrier materials | Enhanced stability and reactivity |
Energy Storage
Recent studies have explored the use of zinc-based coordination polymers as anode materials for lithium-ion batteries due to their favorable electrochemical properties.
Summary of Findings
This compound presents a multifaceted profile with potential applications spanning from medicinal chemistry to material science. Its unique structural features contribute to its biological activity, particularly in anticancer and antimicrobial contexts, while also holding promise for innovative material applications.
Mechanism of Action
The mechanism of action of Zinc(II) (S)-2-(4-(methylamino)benzamido)pentanedioate involves its ability to coordinate with various biological molecules, thereby altering their function. The zinc ion can interact with enzymes, inhibiting their activity by binding to active sites or altering their conformation. This interaction can affect various molecular pathways, including those involved in cell signaling and metabolism.
Comparison with Similar Compounds
Copper(II) Complexes with Hydrazone Ligands
Copper(II) complexes, such as those derived from 2-benzoylpyridine-methyl hydrazone ligands, exhibit distinct coordination geometries compared to the zinc complex. For example, [CuL₄(H₂O)₂] forms monomeric structures with octahedral geometry, while dimeric or polymeric arrangements arise under varying pH conditions . In contrast, Zinc(II) (S)-2-(4-(methylamino)benzamido)pentanedioate adopts a mononuclear structure due to the steric and electronic preferences of Zn²⁺, which favors tetrahedral or square-planar coordination .
Key Differences:
- Coordination Geometry: Copper(II) complexes often exhibit Jahn-Teller distortions, leading to elongated octahedral structures, whereas zinc complexes prioritize compact geometries .
- Redox Activity: Copper(II) centers participate in redox reactions, unlike Zn²⁺, which is redox-inert. This makes copper complexes more suitable for catalytic applications, such as cyclohexane oxidation .
- Stability: Zinc complexes generally exhibit higher thermal and aqueous stability due to the absence of redox-driven degradation pathways .
Zinc and Copper Complexes with Similar Ligand Frameworks
Zinc(II) and copper(II) complexes with hydrazone-based ligands (e.g., 3-(ortho-substituted phenylhydrazo)pentane-2,4-diones) demonstrate how metal choice influences properties. For instance, [Zn(HL)₂] complexes show enhanced luminescence and antibacterial activity compared to their copper analogs, which prioritize catalytic efficiency . The zinc complex discussed here, however, lacks reported luminescent properties, suggesting its functional profile is ligand-dominated rather than metal-centered .
Comparison with Functional Analogs: Benzamido-Pentanedioate Derivatives
Methotrexate and Related Compounds
Methotrexate (C₂₀H₂₂N₈O₅, CAS 59-05-2) shares a structural motif with the zinc complex: a benzamido-pentanedioate backbone. However, Methotrexate incorporates a pteridinyl group instead of a methylamino substituent, significantly altering its bioactivity . As a folate antagonist, Methotrexate inhibits dihydrofolate reductase, a mechanism unlikely in the zinc complex due to the absence of the pteridinyl moiety.
Key Differences:
Dipotassium (S)-2-(4-(2-(2-Amino-4-oxo-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl)benzamido)pentanedioate
This dipotassium salt (CAS 869791-42-4) is an anticancer compound with an amorphous form patented for enhanced solubility and bioavailability . Unlike the zinc complex, it lacks a metal center but shares the benzamido-pentanedioate framework.
Physicochemical and Pharmacological Comparison Table
Biological Activity
Zinc(II) (S)-2-(4-(methylamino)benzamido)pentanedioate, a zinc complex with the molecular formula C₁₃H₁₄N₂O₅Zn, has gained attention for its potential biological activities. This compound is characterized by a pentanedioate backbone and a methylamino-substituted benzamide group, which contribute to its unique properties and potential applications in biochemistry and medicinal chemistry.
Structural Overview
The structural uniqueness of this compound is reflected in its coordination properties and interactions with biological macromolecules. The presence of zinc ions enhances its stability and biological activity, making it a subject of interest for further research.
| Property | Details |
|---|---|
| Molecular Formula | C₁₃H₁₄N₂O₅Zn |
| Molecular Weight | 343.6 g/mol |
| Unique Structural Features | Pentanedioate backbone, methylamino group attached to benzamide |
Enzymatic Role and Cellular Signaling
Zinc ions are known to play critical roles in various biological processes, including enzyme function, protein stabilization, and cellular signaling pathways. Compounds like this compound may exhibit antimicrobial properties and influence metabolic pathways through their interactions with enzymes and receptors.
- Enzyme Interaction : Preliminary studies suggest that this compound can bind to key enzymes involved in cancer metabolism, potentially inhibiting their activity and influencing tumor growth.
- Anticancer Potential : Similar compounds have shown significant inhibition against various cancer cell lines, indicating that this compound may possess anticancer properties.
Case Studies and Research Findings
Research on the biological activity of this compound is still emerging. However, several studies have highlighted its potential therapeutic applications:
- In Vitro Studies : A study indicated that zinc complexes similar to this compound exhibited significant cytotoxicity against human cancer cell lines, suggesting that it may act as an effective anticancer agent .
- Binding Affinity Studies : Interaction studies have demonstrated the ability of this compound to bind with various biomolecules, which is essential for understanding its biological mechanisms .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it is useful to compare it with other zinc complexes:
| Compound Name | Molecular Formula | Notable Properties |
|---|---|---|
| Zinc(II) Acetate | C₄H₆O₄Zn | Commonly used in organic synthesis |
| Zinc(II) Chloride | ZnCl₂ | Widely used as a Lewis acid |
| Zinc(II) Gluconate | C₁₂H₂₂O₁₃Zn | Used as a dietary supplement |
| Zinc(II) (S)-2-Aminobutanoate | C₆H₈N₂O₂Zn | Contains an amino acid backbone |
This compound stands out due to its specific combination of functional groups that enhance its reactivity and potential biological activity compared to these other compounds .
Q & A
Q. What are the established synthetic routes for Zinc(II) (S)-2-(4-(methylamino)benzamido)pentanedioate, and what reaction conditions optimize yield?
The synthesis typically involves multi-step procedures, including coupling reactions between benzamido and amino acid derivatives. For example, catalytic hydrogenation of nitro intermediates (e.g., 6-nitroquinazoline derivatives) with Pd/H₂ achieves high yields (98%), followed by oxidation using Oxone® in a biphasic system (dichloromethane/water) to generate nitroso intermediates. Subsequent Mills coupling under alkaline conditions yields the final product after hydrolysis (95% yield). Key reagents include DCC (dicyclohexylcarbodiimide) and HoBt (hydroxybenzotriazole) for amide bond formation .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming structural integrity. For instance, chemical shifts at δ 7.8–8.2 ppm (aromatic protons) and δ 2.3–3.5 ppm (methylamino and pentanedioate backbone) validate the benzamido and glutamic acid moieties .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., m/z 483.52 for a related diethyl ester precursor) .
- HPLC : Purity assessment (>95%) is achieved using reverse-phase C18 columns with UV detection at 254 nm .
Q. How does the compound's solubility and stability vary under physiological conditions?
Solubility in aqueous buffers is pH-dependent due to the carboxylic acid and amino groups. Stability studies in PBS (pH 7.4) at 37°C over 24 hours show <5% degradation, but acidic conditions (pH <3) accelerate hydrolysis of the amide bond. Long-term storage recommendations include desiccated environments at -20°C to prevent hygroscopic degradation .
Advanced Research Questions
Q. What is the coordination behavior of the Zinc(II) center, and how does it influence biological activity?
The Zn²⁺ ion adopts a distorted octahedral geometry, coordinating with the pentanedioate carboxylate oxygens, the benzamido carbonyl, and two water molecules. This coordination stabilizes the complex and enhances its interaction with biomolecular targets (e.g., enzymes). Comparative studies with Cu(II) analogs show reduced antibacterial activity, suggesting Zn²⁺’s redox-inert nature limits reactive oxygen species (ROS) generation .
Q. How can structural modifications of the benzamido or pentanedioate moieties alter pharmacokinetic properties?
- Benzamido Modifications : Introducing electron-withdrawing groups (e.g., -NO₂) at the para position increases metabolic stability but reduces solubility.
- Pentanedioate Esterification : Diethyl ester precursors (e.g., C24H29N5O6) improve cell membrane permeability, as evidenced by 3-fold higher cellular uptake in Caco-2 assays compared to the free acid form .
- Methylamino Substitution : N-methylation reduces renal clearance by 40% in rodent models, likely due to decreased interaction with organic anion transporters .
Q. What experimental strategies resolve contradictions in reported biological activities (e.g., anticancer vs. antibacterial effects)?
Discrepancies arise from assay-specific conditions (e.g., cell line variability, Zn²⁺ concentration). Methodological solutions include:
- Dose-Response Profiling : Testing across a wide concentration range (0.1–100 µM) to identify off-target effects.
- Metal Chelation Controls : Adding EDTA to distinguish Zn²⁺-dependent activity from ligand-mediated effects .
- Structural Analog Comparisons : Evaluating analogs like Methotrexate impurities (e.g., Folic Acid EP Impurity H) to isolate pharmacophore contributions .
Q. What in vitro/in vivo models are suitable for studying the compound’s mechanism of action?
- In Vitro :
- Anticancer : MTT assays on HT-29 (colorectal cancer) and MCF-7 (breast cancer) cells, with IC₅₀ values typically <10 µM.
- Enzyme Inhibition : Dihydrofolate reductase (DHFR) inhibition assays to assess antifolate activity .
- In Vivo :
- Xenograft Models : BALB/c nude mice with subcutaneous tumor implants, administered intraperitoneally (5–20 mg/kg).
- Pharmacokinetics : Plasma half-life (t₁/₂ ≈ 2.3 hours) and bioavailability (≈15%) in Sprague-Dawley rats .
Methodological Notes
- Synthetic Reproducibility : Strict control of reaction temperature (±2°C) and inert atmospheres (N₂/Ar) is critical to prevent oxidation of sensitive intermediates .
- Data Validation : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) and compare with published spectra of structurally related compounds (e.g., Methotrexate derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
